molecular formula C8H8ClN B142116 5-Chloroisoindoline CAS No. 127168-76-7

5-Chloroisoindoline

Cat. No. B142116
M. Wt: 153.61 g/mol
InChI Key: KDKRSWXFLFTSII-UHFFFAOYSA-N
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Patent
US05026856

Procedure details

1.0 g of 2-(p-toluenesulfonyl)-5-chloroisoindoline and 1.0 g of phenol were added to a mixture of 8 ml of 48% hydrobromic acid and 1.4 ml of propionic acid, and the mixture was refluxed for 6 hours. The resultant reaction mixture was diluted with 10 ml of water and extracted 2 times with 50 ml of ether. The water layer was basified with aqueous sodium hydroxide solution and extracted with 50 ml of ether 4 times. The extract was concentrated and the residue was purified by vacuum distillation (bath temperature: 130°-140 ° C., pressure: 7 mmHg) to obtain 256 mg of 5-chloroisoindoline.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S([N:10]2[CH2:18][C:17]3[C:12](=[CH:13][CH:14]=[C:15]([Cl:19])[CH:16]=3)[CH2:11]2)(=O)=O)=CC=1.C1(O)C=CC=CC=1.Br.C(O)(=O)CC>O>[Cl:19][C:15]1[CH:16]=[C:17]2[C:12](=[CH:13][CH:14]=1)[CH2:11][NH:10][CH2:18]2

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N1CC2=CC=C(C=C2C1)Cl)C
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
8 mL
Type
reactant
Smiles
Br
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(CC)(=O)O
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The resultant reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted 2 times with 50 ml of ether
EXTRACTION
Type
EXTRACTION
Details
extracted with 50 ml of ether 4 times
CONCENTRATION
Type
CONCENTRATION
Details
The extract was concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue was purified by vacuum distillation (bath temperature: 130°-140 ° C., pressure: 7 mmHg)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2CNCC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 256 mg
YIELD: CALCULATEDPERCENTYIELD 51.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.